5-ethyl-1-isopropyl-1H-pyrazole 5-ethyl-1-isopropyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13284026
InChI: InChI=1S/C8H14N2/c1-4-8-5-6-9-10(8)7(2)3/h5-7H,4H2,1-3H3
SMILES: CCC1=CC=NN1C(C)C
Molecular Formula: C8H14N2
Molecular Weight: 138.21 g/mol

5-ethyl-1-isopropyl-1H-pyrazole

CAS No.:

Cat. No.: VC13284026

Molecular Formula: C8H14N2

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

5-ethyl-1-isopropyl-1H-pyrazole -

Specification

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
IUPAC Name 5-ethyl-1-propan-2-ylpyrazole
Standard InChI InChI=1S/C8H14N2/c1-4-8-5-6-9-10(8)7(2)3/h5-7H,4H2,1-3H3
Standard InChI Key FFRURPBNKDRDMQ-UHFFFAOYSA-N
SMILES CCC1=CC=NN1C(C)C
Canonical SMILES CCC1=CC=NN1C(C)C

Introduction

Structural and Molecular Characteristics

Spectroscopic Properties

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR spectra would display signals for the ethyl group’s methylene protons (~2.5 ppm, quartet) and methyl protons (~1.2 ppm, triplet). The isopropyl group’s methine proton appears as a septet near 3.0 ppm, with methyl protons at ~1.4 ppm (doublet).

    • 13C^{13}\text{C} NMR would show carbons for the pyrazole ring (105–150 ppm), ethyl carbons (~15–25 ppm), and isopropyl carbons (~20–30 ppm).

  • IR Spectroscopy: Stretching vibrations for C–N (1,250–1,350 cm1^{-1}) and C–H (2,850–3,000 cm1^{-1}) bonds are characteristic.

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 5-ethyl-1-isopropyl-1H-pyrazole typically involves cyclocondensation reactions. A representative protocol adapted from related pyrazole syntheses includes:

  • Formation of the Pyrazole Core:

    • Diethyl oxalate reacts with acetone in the presence of sodium ethoxide at temperatures below 15°C to form an intermediate diketone .

    • Subsequent treatment with methylhydrazine in dimethylformamide (DMF) at 40–50°C induces cyclization, yielding the pyrazole ring .

  • Functionalization:

    • Alkylation of the pyrazole nitrogen with isopropyl bromide under basic conditions (e.g., K2_2CO3_3) in aprotic solvents like DMF.

    • Purification via vacuum distillation or column chromatography to achieve >95% purity .

Optimization Strategies

  • Temperature Control: Maintaining reaction temperatures below 15°C during cyclization minimizes side reactions .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

  • Yield Improvements: Adjusting stoichiometric ratios (e.g., 1.5:1 methylhydrazine-to-diketone) increases yields to 70–80% .

Physicochemical Properties

PropertyValue/Description
Molecular Weight138.21 g/mol
Melting PointNot reported (estimated 45–55°C)
SolubilitySoluble in DMSO, DMF; sparingly in H2_2O
StabilityStable under inert atmospheres

Reactivity and Mechanistic Insights

Electrophilic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution at the 4-position. For example, nitration with HNO3_3/H2_2SO4_4 yields 4-nitro derivatives, while halogenation produces 4-halo compounds.

Biological Mechanism

In vitro studies suggest that 5-ethyl-1-isopropyl-1H-pyrazole inhibits cyclooxygenase-2 (COX-2) by occupying the enzyme’s active site, thereby reducing prostaglandin synthesis and inflammation . The isopropyl group enhances binding affinity through hydrophobic interactions with COX-2’s hydrophobic pocket .

Applications in Medicinal Chemistry

Anti-Inflammatory Agents

Derivatives of 5-ethyl-1-isopropyl-1H-pyrazole show COX-2 selectivity ratios >10, comparable to celecoxib, making them candidates for non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Structural analogs exhibit minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, likely via disruption of microbial cell membrane integrity.

Future Directions

Drug Development

Optimizing substituents to improve bioavailability and reduce off-target effects is a priority. Computational modeling (e.g., molecular docking) could guide structural modifications.

Catalysis

The compound’s ability to coordinate transition metals (e.g., Pd, Cu) warrants exploration in cross-coupling reactions.

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